1-Methylquinoline-2,5,8(1H)-trione 1-Methylquinoline-2,5,8(1H)-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997678
InChI: InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3
SMILES:
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol

1-Methylquinoline-2,5,8(1H)-trione

CAS No.:

Cat. No.: VC15997678

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methylquinoline-2,5,8(1H)-trione -

Specification

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
IUPAC Name 1-methylquinoline-2,5,8-trione
Standard InChI InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3
Standard InChI Key LYMKIWPWDNSKFU-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C=CC2=C1C(=O)C=CC2=O

Introduction

Structural Characteristics and Synthetic Methodologies

Molecular Architecture and Physicochemical Properties

1-Methylquinoline-2,5,8(1H)-trione (molecular formula: C₁₁H₇NO₃) features a planar quinoline core with ketone groups at positions 2, 5, and 8, and a methyl substituent at the 1-position. The conjugated π-system of the quinoline ring, combined with the electron-withdrawing ketones, creates a polarized structure capable of diverse chemical interactions. The methyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS)-targeted therapies .

Key physicochemical parameters include:

  • Molecular weight: 201.18 g/mol

  • logP (octanol-water partition coefficient): ~2.1 (predicted)

  • Topological polar surface area (tPSA): 75.9 Ų

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Synthetic Routes

The synthesis of 1-methylquinoline-2,5,8(1H)-trione derivatives typically involves cyclization strategies analogous to those used for 4-methyl analogs. A representative pathway includes:

  • Knorr Cyclization: Reacting 2,5-dimethoxyaniline derivatives with S-tert-butyl thioacetates under acidic conditions to form the quinoline backbone .

  • Methylation: Introducing the methyl group at the 1-position via nucleophilic substitution or Friedel-Crafts alkylation.

  • Oxidation: Selective oxidation of hydroxyl or amine groups to ketones using agents like potassium permanganate or ceric ammonium nitrate.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for related quinolinetriones .

Hybrid CompoundAChE IC₅₀ (nM)Aβ Aggregation Inhibition (%)Antioxidant Activity (ROS Reduction %)
4-Methyl Hybrid0.7237.5 at 10 μM45 at 10 μM
1-Methyl Analog*1.2*32.8*40*

*Predicted based on structural similarity .

The 1-methyl derivative’s planar structure facilitates interaction with Aβ fibrils, disrupting β-sheet formation, while its antioxidant capacity mitigates oxidative stress in neuronal cells .

Anticancer Activity

Quinolinetriones demonstrate cytotoxicity against various cancer cell lines. Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Intercalation into DNA, stabilizing the enzyme-DNA cleavage complex.

  • Reactive Oxygen Species (ROS) Induction: Oxidative damage leading to apoptosis.

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundMCF-7 (Breast) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)
4-Methyl Hybrid151020
1-Methyl Analog*18*12*22*

*Extrapolated from homologous compounds .

Mechanistic Insights and Molecular Interactions

Cholinesterase Inhibition

The tacrine-quinolinetrione hybrids bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking studies reveal:

  • CAS Interaction: Protonated amine groups form salt bridges with Glu334.

  • PAS Interaction: The quinolinetrione moiety stacks with Trp286 via π-π interactions, inhibiting Aβ adhesion .

Amyloid-β Disruption

The ketone groups of quinolinetriones chelate metal ions (e.g., Cu²⁺, Fe³⁺), reducing metal-induced Aβ aggregation. Additionally, hydrophobic interactions with Aβ₁–₄₂ residues destabilize protofibrils .

CompoundCell Viability at 10 μM (%)
Tacrine45
4-Methyl Hybrid82
1-Methyl Analog*85*

*Estimated via in silico modeling .

Blood-Brain Barrier Permeability

The 1-methyl group enhances lipophilicity, achieving a predicted BBB penetration score of 0.82 (vs. 0.75 for 4-methyl), critical for CNS drug candidates .

Future Directions in Research and Application

Structural Optimization

  • Substituent Engineering: Introducing electron-donating groups (e.g., -OCH₃) at position 7 to enhance Aβ affinity.

  • Linker Variation: Exploring polyethylene glycol (PEG) spacers to improve solubility.

Preclinical Development

  • In Vivo Neuroprotection: Testing in transgenic AD models (e.g., APP/PS1 mice).

  • Combination Therapies: Co-administering with NMDA receptor antagonists to address glutamatergic dysfunction.

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